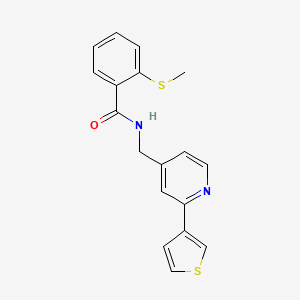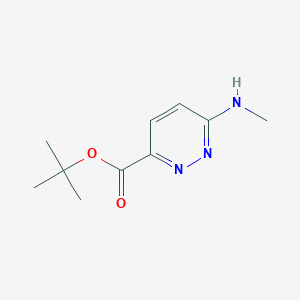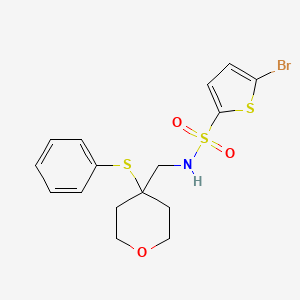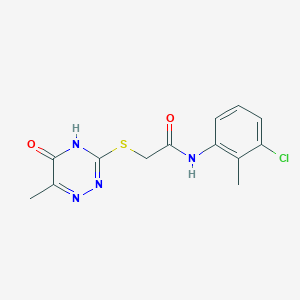![molecular formula C14H12N4O2S2 B2942599 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 850936-69-5](/img/structure/B2942599.png)
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a bi-heterocyclic compound that has been studied as a potential therapeutic agent . It is synthesized from a series of carboxylic acids through a three-step process .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide in an aqueous medium . A series of carboxylic acids are then converted into a 1,3,4-oxadiazole heterocyclic core through a series of three steps . The final compounds are synthesized by stirring the carboxylic acids and the electrophile in an aprotic polar solvent .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . This structure is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide to produce an electrophile . This electrophile is then reacted with a series of carboxylic acids to produce the final compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 390.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 6 . The topological polar surface area is 162 Ų .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Several derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal species. For instance, the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives demonstrated in vitro antibacterial and antifungal activities (Baviskar et al., 2013).
Antioxidant, Analgesic, and Anti-inflammatory Actions
The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole derivatives revealed their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlighted compounds showing moderate inhibitory effects and good affinity towards specific receptors related to their pharmacological actions (Faheem, 2018).
Glutaminase Inhibition for Cancer Therapeutics
Derivatives similar to the compound have been investigated as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. The study designed and synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), identifying analogs with similar potency to BPTES but improved drug-like properties (Shukla et al., 2012).
Hemolytic and Microbial Inhibition Properties
N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. This research found that most of the synthesized compounds exhibited activity against selected microbial species with varying degrees of toxicity, indicating their potential for further biological screening (Rehman et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-4-2-3-5-10(9)12-17-18-14(20-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUKJGQZSHHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)




![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)
![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)


![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
